molecular formula C7H9NO2S B11792013 Methyl 2-(thiazol-5-yl)propanoate

Methyl 2-(thiazol-5-yl)propanoate

Cat. No.: B11792013
M. Wt: 171.22 g/mol
InChI Key: FHCFPVRRYHPTFK-UHFFFAOYSA-N
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Description

Methyl 2-(thiazol-5-yl)propanoate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(thiazol-5-yl)propanoate can be synthesized through several methods. One common approach involves the condensation of thiazole derivatives with appropriate ester precursors. For instance, the reaction of 2-aminothiazole with methyl acrylate under basic conditions can yield the desired product . Another method involves the use of thiourea and α-haloketones, followed by esterification .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(thiazol-5-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(thiazol-5-yl)propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(thiazol-5-yl)propanoate involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(thiazol-5-yl)propanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

methyl 2-(1,3-thiazol-5-yl)propanoate

InChI

InChI=1S/C7H9NO2S/c1-5(7(9)10-2)6-3-8-4-11-6/h3-5H,1-2H3

InChI Key

FHCFPVRRYHPTFK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CS1)C(=O)OC

Origin of Product

United States

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